Butane-1,2,3,4-tetrol

Catalog No.
S587453
CAS No.
7541-59-5
M.F
C4H10O4
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,2,3,4-tetrol

CAS Number

7541-59-5

Product Name

Butane-1,2,3,4-tetrol

IUPAC Name

butane-1,2,3,4-tetrol

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2

InChI Key

UNXHWFMMPAWVPI-UHFFFAOYSA-N

SMILES

C(C(C(CO)O)O)O

Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
610 mg/mL at 22 °C

Synonyms

tetritol

Canonical SMILES

C(C(C(CO)O)O)O

Description

The exact mass of the compound Butane-1,2,3,4-tetrol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.610 mg/ml at 22 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Moisturising. However, this does not mean our product can be used or applied in the same or a similar way.

Butane-1,2,3,4-tetrol is a four-carbon sugar alcohol with four hydroxyl (-OH) groups, making it a tetraol. Its structure features two chiral centers, which allows for the existence of various stereoisomers. The compound is known for its ability to form hydrogen bonds due to the presence of multiple hydroxyl groups, contributing to its solubility in water and potential applications in various fields.

Typical of alcohols. These include:

  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Esterification: Reacting with carboxylic acids can produce esters, which are useful in various applications.
  • Dehydration: Under acidic conditions, butane-1,2,3,4-tetrol can undergo dehydration to form alkenes.

Specific reactions involving butane-1,2,3,4-tetrol derivatives have been documented in patents and research articles, showcasing its versatility in organic synthesis .

Research indicates that butane-1,2,3,4-tetrol and its derivatives exhibit biological activities that may be beneficial in pharmaceutical applications. For instance:

  • Anticancer Properties: Certain derivatives have shown promise in inhibiting cancer cell growth. For example, studies have highlighted the effectiveness of related compounds in treating specific types of leukemia .
  • Detergent Efficacy: Butane-1,2,3,4-tetrol-based amphiphilic compounds have been developed for stabilizing membrane proteins in biochemical studies. These compounds demonstrate varying efficacy based on their stereochemistry .

The synthesis of butane-1,2,3,4-tetrol can be achieved through several methods:

  • Reduction of Butanediols: Starting from butanediols or other related compounds and reducing them using reducing agents like lithium aluminum hydride.
  • Dihydroxylation: Using osmium tetroxide or other dihydroxylating agents on butenes or related alkenes can yield butane-1,2,3,4-tetrol with high stereoselectivity .
  • Asymmetric Synthesis: Employing methods such as Sharpless asymmetric dihydroxylation allows for the selective introduction of hydroxyl groups at specific positions .

Butane-1,2,3,4-tetrol has diverse applications across various fields:

  • Pharmaceuticals: Its derivatives are being explored for potential anticancer treatments and as stabilizers for therapeutic proteins.
  • Biotechnology: Used as a component in detergents for membrane protein extraction and stabilization.
  • Food Industry: Due to its sweet taste and low caloric content, it may find applications as a sugar substitute.

Studies on the interaction of butane-1,2,3,4-tetrol with biological systems have revealed significant insights:

  • Membrane Protein Stabilization: The stereochemistry of butane-1,2,3,4-tetrol-based amphiphiles plays a crucial role in their effectiveness as detergents for membrane proteins .
  • Hydrogen Bonding: The multiple hydroxyl groups facilitate strong hydrogen bonding interactions with biological macromolecules.

Butane-1,2,3,4-tetrol shares similarities with other sugar alcohols and tetraols. Here’s a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
Butane-1,2,3,4-tetrolC₄H₁₀O₄Four hydroxyl groups; versatile in reactions
ErythritolC₄H₁₀O₄Four hydroxyl groups; commonly used as a sweetener
XylitolC₅H₁₂O₅Five-carbon sugar alcohol; used as a sugar substitute
GlycerolC₃H₈O₃Three hydroxyl groups; widely used in pharmaceuticals

Butane-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and its potential stereoisomeric forms that allow for tailored biological activity and chemical reactivity.

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

122.05790880 g/mol

Monoisotopic Mass

122.05790880 g/mol

Heavy Atom Count

8

LogP

-2.29

Melting Point

119-123 °C
Mp 121.5 °

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6968-16-7
7541-59-5

Use Classification

Cosmetics -> Humectant; Moisturising

Dates

Modify: 2023-07-20

Synthesis of hyperbranched carbohydrate polymers by ring-opening multibranching polymerization of anhydro sugar

Toshifumi Satoh, Toyoji Kakuchi
PMID: 17595682   DOI: 10.1002/mabi.200700057

Abstract

The synthesis of novel hyperbranched carbohydrate polymers, prepared by the ring-opening multibranching polymerizations of anhydro and dianhydro sugars, is described. The hyperbranched carbohydrate polymers were formed by the cationic polymerization of 1,6-anhydro-beta-D-hexopyranose, 1,4-anhydrotetritol, 2,3-anhydrotetritol, and 1,2:5,6-dianhydro-D-mannitol. These polymerizations proceeded without gelation to produce water-soluble hyperbranched carbohydrate polymers with controlled molecular weights and narrow polydispersities. The values for the degree of branching of the polymers were in the range of 0.28-0.50. The polymerization method, which proceeds through a ring-opening reaction by a proton-transfer reaction mechanism, is a facile method leading to a spherical carbohydrate polymer with a high degree of branching.


Acetals and ketals of the tetritols, pentitols and hexitols

S A BARKER, E J BOURNE
PMID: 13016342   DOI: 10.1016/s0096-5332(08)60084-3

Abstract




Synthesis of double headed imidazoline acyclo C-nucleosides: 1,4-bis[1-amino-5-oxo-4-substituted(imidazolin-2-yl)]galacto-tetritols

Adel Z Nasr
PMID: 12816392   DOI: 10.1081/NCN-120021433

Abstract

Condensation of 2,3,4,5-tetra-O-acetyl-galactaroyl dichloride (1) with two equivalents of the alpha-amino esters 2a-c gave the corresponding 2,3,4,5-tetra-O-acetyl-galactaric acid diamides 3a-c. Heterocyclization of 3a-c by heating with hydrazine hydrate took place with concomitant de-O-acetylation of the polyacetoxyalkyl chain to give 1,4-bis[1-amino-5-oxo-4-substituted(imidazolin-2-yl)] galacto-tetritols (5a-c) and not the theoretically possible 1,2,4-triazinones 4 as indicated by spectral data. Compounds 5a-c readily reacted with p-nitrobenzaldehyde to give the corresponding p-nitrobenzylideneamino derivatives 6a-c. Acetylation of 5a-c afforded the 2,3,4,5-tetra-O-acetyl-1,4-bis[1-acetamido-5-oxo-4-substituted(imidazolin-2-yl)]galacto-tetritols (7a,b,d). De-O-acetylation of 7a,b,d gave 1,4-bis[1-acetamido-5-oxo-4-substituted (imidazolin-2-yl)]galacto-tetritols (8a-c).


Tetrose metabolism. 1. The preparation and degradation of specifically labelled [14C] tetroses and [14C] tetritols

R D BATT, F DICKENS, D H WILLIAMSON
PMID: 14448518   DOI: 10.1042/bj0770272

Abstract




Tetrose metabolism. 2. The utilization of tetroses and tetritols by rat tissues

R D BATT, F DICKENS, D H WILLIAMSON
PMID: 13687765   DOI: 10.1042/bj0770281

Abstract




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